2-[(1r,2r,5r)-5-Hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol
2-[(1r,2r,5r)-5-Hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol
(±)-CP 55,940 was one of the first bicyclic mimetics of Δ The racemic mixture of CP 55,940 is 20- to 100-fold more effective than Δ CP 55,940 has also been used to identify and characterize the central cannabinoid (CB1) receptor in rat brain membranes. The capacity to displace CP 55,940 from CB1 receptor in rat brain preparations has frequently been used in the characterization of novel cannabimimetics.
Brand Name:
Vulcanchem
CAS No.:
83003-12-7
VCID:
VC0157407
InChI:
InChI=1S/C24H40O3/c1-4-5-6-7-14-24(2,3)19-11-13-21(23(27)16-19)22-17-20(26)12-10-18(22)9-8-15-25/h11,13,16,18,20,22,25-27H,4-10,12,14-15,17H2,1-3H3/t18-,20-,22-/m1/s1
SMILES:
CCCCCCC(C)(C)C1=CC(=C(C=C1)C2CC(CCC2CCCO)O)O
Molecular Formula:
C24H40O3
Molecular Weight:
376.6 g/mol
2-[(1r,2r,5r)-5-Hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol
CAS No.: 83003-12-7
Reference Standards
VCID: VC0157407
Molecular Formula: C24H40O3
Molecular Weight: 376.6 g/mol
CAS No. | 83003-12-7 |
---|---|
Product Name | 2-[(1r,2r,5r)-5-Hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol |
Molecular Formula | C24H40O3 |
Molecular Weight | 376.6 g/mol |
IUPAC Name | 2-[(1R,2R,5R)-5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol |
Standard InChI | InChI=1S/C24H40O3/c1-4-5-6-7-14-24(2,3)19-11-13-21(23(27)16-19)22-17-20(26)12-10-18(22)9-8-15-25/h11,13,16,18,20,22,25-27H,4-10,12,14-15,17H2,1-3H3/t18-,20-,22-/m1/s1 |
Standard InChIKey | YNZFFALZMRAPHQ-SYYKKAFVSA-N |
Isomeric SMILES | CCCCCCC(C)(C)C1=CC(=C(C=C1)[C@@H]2C[C@@H](CC[C@H]2CCCO)O)O |
SMILES | CCCCCCC(C)(C)C1=CC(=C(C=C1)C2CC(CCC2CCCO)O)O |
Canonical SMILES | CCCCCCC(C)(C)C1=CC(=C(C=C1)C2CC(CCC2CCCO)O)O |
Description | (±)-CP 55,940 was one of the first bicyclic mimetics of Δ The racemic mixture of CP 55,940 is 20- to 100-fold more effective than Δ CP 55,940 has also been used to identify and characterize the central cannabinoid (CB1) receptor in rat brain membranes. The capacity to displace CP 55,940 from CB1 receptor in rat brain preparations has frequently been used in the characterization of novel cannabimimetics. |
Synonyms | 3-(2-hydroxy-4-(1,1-dimethylheptyl)phenyl)-4-(3-hydroxypropyl)cyclohexanol CP 55940 CP 56667 CP-55,940 CP-56,667 CP55,940 CP55940 |
Reference | 1.Howlett, A.C.,Johnson, M.R.,Melvin, L.S., et al. Nonclassical cannabinoid analgetics inhibit adenylate cyclase: Development of a cannabinoid receptor model. Molecular Pharmacology 33, 297-302 (1987). |
PubChem Compound | 104895 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume